6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
Description
Properties
CAS No. |
917759-16-1 |
|---|---|
Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H13ClN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3,(H2,17,19,20) |
InChI Key |
HFMFTDBOZHCLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Method A: Condensation Reaction
This method involves the condensation of 4-chlorobenzaldehyde with ethyl 2-amino-4-pyrimidinone. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or DMF (dimethylformamide).
Reaction Scheme:
$$
\text{4-Chlorobenzaldehyde} + \text{Ethyl 2-amino-4-pyrimidinone} \rightarrow \text{6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine}
$$
- Solvent: Ethanol or DMF
- Temperature: Reflux
- Time: 6–8 hours
- Yield: Approximately 70–85%
Method B: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been shown to enhance reaction rates and improve yields. This method utilizes microwave irradiation to facilitate the reaction between 4-chlorobenzaldehyde and ethyl 2-amino-4-pyrimidinone.
Reaction Scheme:
$$
\text{4-Chlorobenzaldehyde} + \text{Ethyl 2-amino-4-pyrimidinone} \xrightarrow{\text{Microwave}} \text{6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine}
$$
- Solvent: Ethanol
- Temperature: 120°C
- Time: 10–15 minutes
- Yield: Approximately 80–90%
Method C: One-Pot Three-Component Reaction
A one-pot three-component reaction involving ethyl acetoacetate, guanidine hydrochloride, and 4-chlorobenzaldehyde has been reported. This method simplifies the synthesis process by combining all reactants in a single step.
Reaction Scheme:
$$
\text{Ethyl Acetoacetate} + \text{Guanidine Hydrochloride} + \text{4-Chlorobenzaldehyde} \rightarrow \text{6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine}
$$
- Solvent: Ethanol
- Temperature: Reflux
- Time: 5–7 hours
- Yield: Approximately 75–85%
The following table summarizes the key aspects of each synthesis method:
| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation Reaction | 6–8 hours | 70–85 | Simple setup | Longer reaction time |
| Microwave-Assisted | 10–15 minutes | 80–90 | Faster reaction, higher yield | Requires microwave equipment |
| One-Pot Three Components | 5–7 hours | 75–85 | Simplifies process | May require optimization of conditions |
After synthesis, purification is crucial for obtaining pure compounds. Common techniques include:
Recrystallization
Recrystallization from suitable solvents (e.g., methanol or ethanol) is frequently employed to purify the synthesized compound.
Column Chromatography
Column chromatography using silica gel as the stationary phase can effectively separate impurities based on polarity.
Thin-Layer Chromatography (TLC)
TLC can be used to monitor the progress of reactions and assess purity during purification processes.
The preparation of 6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can be achieved through various methods, each with its advantages and limitations. Microwave-assisted synthesis offers a rapid and efficient alternative compared to traditional methods, while one-pot reactions provide a streamlined approach to synthesis. The choice of method may depend on available resources and desired yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidine derivatives .
Scientific Research Applications
6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase, leading to the disruption of DNA synthesis and cell proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
a) 6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine (CAS 917759-62-7)
- Substituents : 2,3-Dichlorophenyl (position 6), ethoxy (position 4).
- Activity: Not explicitly reported, but dichlorophenyl analogs are often explored for enhanced target engagement in kinase inhibition .
b) 4-(4-Morpholinophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine (Compound 22)
- Substituents: Morpholinophenyl (position 4), 4-chlorophenyl (position 6).
- Properties : The morpholine ring improves solubility due to its polar nature, with a molecular weight of 366.8 g/mol (C₁₉H₁₈ClN₅O).
- Activity: Exhibits pronounced antimicrobial activity against S. aureus (MIC = 8 µg/mL), attributed to the electron-withdrawing chloro group enhancing interactions with bacterial enzymes .
c) 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine (PP2)
- Substituents : 4-Chlorophenyl (position 5), t-butyl (position 7).
- Properties : A pyrazolopyrimidine analog with a molecular weight of 323.78 g/mol (C₁₅H₁₅ClN₆).
- Activity : Potent Src kinase inhibitor (IC₅₀ = 5 nM), highlighting the role of chloro-substituted aryl groups in ATP-binding pocket interactions .
Pharmacokinetic and Physicochemical Properties
Key Findings
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) at aryl positions enhance antimicrobial and kinase-inhibitory activities by stabilizing ligand-target interactions . Polar groups (e.g., morpholine, ethoxy) balance lipophilicity and solubility, critical for bioavailability .
- Structural Flexibility : Modifications at position 6 (aryl groups) and position 4 (alkoxy or cyclic amines) allow tuning of target selectivity and pharmacokinetic properties .
Biological Activity
6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine class. Its molecular formula is C14H14ClN3O, and it has a molecular weight of approximately 273.73 g/mol. This compound features a 4-chlorophenyl group and an ethoxy substituent, which are critical for its biological activity. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Biological Activity
Research indicates that compounds similar to 6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine exhibit notable biological activities. These include:
- Antiviral Properties : Derivatives of pyrido[3,2-d]pyrimidines have shown efficacy against viral infections, including hepatitis C virus (HCV). Studies suggest that these compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
- Anticancer Activity : Certain pyrido[3,2-d]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| 4-Chloro-6-(2-Methoxyphenyl)pyrimidin-2-Amine | Antiviral | Inhibits HCV replication |
| 2-Chloro-6-(4-Fluorophenyl)-1H-pyrido[3,2-d]pyrimidin-4-one | Anticancer | Cytotoxic against breast cancer cells |
| N-(3-Chlorophenyl)-4-(2-Chloropyridin-4-Yl)pyrimidin-2-Amine | Antimicrobial | Effective against bacterial infections |
The biological activity of 6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can be attributed to its interaction with various molecular targets within cells. The presence of the chlorophenyl moiety enhances its binding affinity to these targets, while the ethoxy group may influence its solubility and pharmacokinetic properties .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiviral Efficacy : A study explored the antiviral potential of pyrido[3,2-d]pyrimidine derivatives against HCV. The results indicated that these compounds could significantly reduce viral load in infected cell cultures .
- Cytotoxicity Assessment : Another research focused on the anticancer properties of pyrido[3,2-d]pyrimidines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards various cancer cell lines, including lung and breast cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(4-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyrimidine or pyridine precursors. For example, coupling reactions with 4-chlorophenyl groups or ethoxy substitutions can be achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Key intermediates (e.g., pyrimidin-4-amine derivatives) are characterized using H/C NMR, HPLC-MS, and elemental analysis. Reaction conditions (e.g., reflux in DMSO:water solvent systems) should be optimized to minimize by-products .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Structural confirmation requires X-ray crystallography for absolute configuration determination, supported by spectroscopic methods. For example, intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives can be identified via single-crystal X-ray diffraction (SCXRD), as demonstrated in structurally analogous compounds .
Q. What are the common pharmacological targets for pyrido[3,2-d]pyrimidin-2-amine derivatives?
- Methodological Answer : These compounds often target kinase enzymes (e.g., EGFR, VEGFR) or DNA-interacting proteins due to their planar aromatic structure. In vitro assays (e.g., enzyme inhibition kinetics, cell viability via MTT) are used to evaluate potency. For example, pyrimidine analogs with 4-chlorophenyl groups have shown antibacterial and antifungal activity in microbiological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across similar pyrido[3,2-d]pyrimidin-2-amine derivatives?
- Methodological Answer : Contradictions may arise from differences in substituent positioning (e.g., chlorine vs. methoxy groups) or assay conditions. Use computational tools (e.g., molecular docking, QSAR modeling) to correlate structural features (e.g., dihedral angles, electron-withdrawing effects) with activity. Cross-validate results using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular assays) .
Q. What strategies optimize the reaction yield of 6-(4-chlorophenyl) substitutions in pyrido[3,2-d]pyrimidin-2-amine synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts for SNAr reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the pyrimidine ring.
- Temperature Control : Reflux conditions (80–120°C) balance reaction rate and by-product formation.
Monitor progress via TLC and isolate intermediates via column chromatography (silica gel, hexane:EtOAc gradients) .
Q. How do crystallographic data inform the design of pyrido[3,2-d]pyrimidin-2-amine derivatives with enhanced solubility?
- Methodological Answer : SCXRD reveals packing motifs (e.g., π-π stacking, hydrogen-bond networks) that influence solubility. For example, bulky substituents (e.g., 4-ethoxy groups) disrupt crystal packing, improving aqueous solubility. Compare lattice energies (via Mercury software) of polymorphic forms to prioritize synthetically accessible conformers .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity for pyrido[3,2-d]pyrimidin-2-amine derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Impurity Artifacts : By-products (e.g., methylsulfanyl derivatives) in synthesis can skew results.
- Structural Misassignment : Ensure absolute configuration via SCXRD and vibrational circular dichroism (VCD) .
Experimental Design Recommendations
Q. How should researchers design in vivo studies for this compound?
- Methodological Answer : Use randomized block designs with split-split plots for pharmacokinetic/pharmacodynamic (PK/PD) studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
